Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H17BrClNO2 and a molecular weight of 346.65 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-azetidinecarboxylate with 4-bromo-2-chlorobenzyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate is used in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate can be compared to other similar compounds such as:
Tert-butyl 3-(4-bromo-2-fluorophenyl)azetidine-1-carboxylate: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
Tert-butyl 3-(4-bromo-2-methylphenyl)azetidine-1-carboxylate: The presence of a methyl group instead of a chlorine atom can influence the compound’s steric and electronic properties.
Tert-butyl 3-(4-bromo-2-nitrophenyl)azetidine-1-carboxylate: The nitro group can significantly alter the compound’s chemical behavior and its interactions with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C14H17BrClNO2 |
---|---|
Molecular Weight |
346.65 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17BrClNO2/c1-14(2,3)19-13(18)17-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
LVAJGYWUGQHERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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